molecular formula C24H22O2 B4023660 3-Butyn-2-ol, 4,4'-(1,2-ethynediyldi-4,1-phenylene)bis[2-methyl- CAS No. 190143-09-0

3-Butyn-2-ol, 4,4'-(1,2-ethynediyldi-4,1-phenylene)bis[2-methyl-

Cat. No.: B4023660
CAS No.: 190143-09-0
M. Wt: 342.4 g/mol
InChI Key: QSWJXKXSPDTYOF-UHFFFAOYSA-N
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Description

3-Butyn-2-ol, 4,4’-(1,2-ethynediyldi-4,1-phenylene)bis[2-methyl-] is a complex organic compound characterized by the presence of multiple functional groups, including hydroxyl and alkyne groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyn-2-ol, 4,4’-(1,2-ethynediyldi-4,1-phenylene)bis[2-methyl-] typically involves multi-step organic reactions. One common method involves the coupling of 3-Butyn-2-ol with a phenylene derivative through an ethynediyl linkage. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reaction. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Butyn-2-ol, 4,4’-(1,2-ethynediyldi-4,1-phenylene)bis[2-methyl-] undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The alkyne groups can be reduced to alkenes or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the alkyne groups can produce alkenes or alkanes.

Scientific Research Applications

3-Butyn-2-ol, 4,4’-(1,2-ethynediyldi-4,1-phenylene)bis[2-methyl-] has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Butyn-2-ol, 4,4’-(1,2-ethynediyldi-4,1-phenylene)bis[2-methyl-] involves its interaction with various molecular targets and pathways. The hydroxyl and alkyne groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

    3-Butyn-2-ol: A simpler analog with similar functional groups but lacking the phenylene and ethynediyl linkages.

    2-Methyl-3-butyn-2-ol: Another related compound with a similar structure but different substitution pattern.

Uniqueness

The presence of the phenylene and ethynediyl linkages in 3-Butyn-2-ol, 4,4’-(1,2-ethynediyldi-4,1-phenylene)bis[2-methyl-] imparts unique chemical properties, making it more versatile in various applications compared to its simpler analogs. These linkages enhance its stability and reactivity, allowing for more diverse chemical transformations and applications.

Properties

IUPAC Name

4-[4-[2-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]ethynyl]phenyl]-2-methylbut-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O2/c1-23(2,25)17-15-21-11-7-19(8-12-21)5-6-20-9-13-22(14-10-20)16-18-24(3,4)26/h7-14,25-26H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWJXKXSPDTYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC(C)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387883
Record name 3-Butyn-2-ol, 4,4'-(1,2-ethynediyldi-4,1-phenylene)bis[2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190143-09-0
Record name 3-Butyn-2-ol, 4,4'-(1,2-ethynediyldi-4,1-phenylene)bis[2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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